molecular formula C3H6BBrF3K B1408880 Potassium (3-bromopropyl)trifluoroborate CAS No. 1262538-15-7

Potassium (3-bromopropyl)trifluoroborate

Cat. No.: B1408880
CAS No.: 1262538-15-7
M. Wt: 228.89 g/mol
InChI Key: DLSVNRYSLBYDQB-UHFFFAOYSA-N
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Description

Potassium (3-bromopropyl)trifluoroborate (CAS 1262538-15-7) is an air- and moisture-stable organotrifluoroborate salt that serves as a robust reagent for sp3-sp2 Suzuki-Miyaura cross-coupling reactions . This compound is valued for its stability, which allows for easy handling and storage compared to more sensitive boronic acids, and its reduced propensity for protodeboronation . Its molecular structure features both a nucleophilic trifluoroborate group and an electrophilic bromopropyl chain, making it a versatile bifunctional building block for constructing carbon-carbon bonds and for further functionalization . In pharmaceutical and complex molecule research, it is primarily used to introduce a 3-bromopropyl moiety onto aryl, heteroaryl, and alkenyl halides via palladium-catalyzed cross-coupling . The resulting functionalized intermediates are key precursors for further synthesis. The bromine handle allows for subsequent transformations, such as nucleophilic substitution or metal-halogen exchange, enabling the synthesis of more complex architectures from a single, stable reagent . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;3-bromopropyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSVNRYSLBYDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCBr)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroboration-Fluorination Route

The most common method for preparing this compound involves a two-step process:

  • Hydroboration of 3-bromo-1-propene (allyl bromide) with a suitable borane reagent
  • Treatment of the resulting boronic acid or ester with potassium hydrogen fluoride (KHF₂)

This approach takes advantage of the readily available starting materials and provides a straightforward route to the desired product.

Metalation Route

Direct metalation reactions, followed by treatment with KHF₂, can also be employed for the synthesis of this compound. This approach is less common but provides an alternative synthetic pathway in certain cases.

Detailed Synthetic Procedures

Sequential Synthesis via Hydroboration

A sequential, two-pot procedure has been developed for the preparation of potassium haloalkyltrifluoroborates, including this compound. This method involves:

  • Hydroboration of the corresponding haloalkene (allyl bromide in this case) with dichloroborane
  • Conversion of the crude boronic acid intermediate to the trifluoroborate salt using KHF₂

This approach eliminates the need for difficult purification of the intermediate boronic acid products, as the crude materials can be carried forward for conversion to the potassium trifluoroborate salt.

The sequential synthesis has been demonstrated to provide this compound in a yield of 42%, as shown in the following table:

Starting Material Product Yield (%)
Allyl bromide Potassium 3-bromopropyl-trifluoroborate 42
4-bromo-1-butene Potassium 4-bromobutyl-trifluoroborate 63
5-bromo-1-pentene Potassium 5-bromopentyl-trifluoroborate 75
6-bromo-1-hexene Potassium 6-bromohexyl-trifluoroborate 77
7-bromo-1-heptene Potassium 7-bromoheptyl-trifluoroborate 62

Note: Reaction scales ranged from 34.5 – 45.2 mmol. Yields reported reflect isolated yields with purity > 96% via q-NMR.

Direct Synthesis from Boronic Acid

A more direct approach involves the reaction of 3-bromopropylboronic acid with potassium bifluoride:

3-bromopropylboronic acid + potassium bifluoride → this compound

This reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt. The reaction can be represented as:

$$ \text{BrCH}2\text{CH}2\text{CH}2\text{B}(\text{OH})2 + \text{KHF}2 \rightarrow \text{BrCH}2\text{CH}2\text{CH}2\text{BF}3\text{K} + 2\text{H}2\text{O} $$

Optimization and Purification Strategies

Reaction Conditions Optimization

The preparation of this compound can be optimized by carefully controlling reaction parameters:

  • Solvent System : A mixture of ether and water has been found to be effective for the fluorination step
  • Temperature : Room temperature is typically sufficient for the fluorination reaction
  • Reaction Time : The fluorination reaction is usually complete within a few hours
  • Stoichiometry : Excess KHF₂ (typically 3-4 equivalents) is often used to ensure complete conversion

Purification Techniques

One of the key advantages of the sequential synthesis approach is the simplified purification process:

  • After formation of the trifluoroborate salt, disiloxane byproducts can be removed via trituration of the crystalline products with ether
  • The desired this compound can be isolated as a crystalline solid with high purity (>96%)

This streamlined methodology provides a quick, reliable, and effective method for the production of this compound and related haloalkyltrifluoroborate salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Careful control of reaction conditions to ensure high yield and purity
  • Use of automated systems for precise reagent addition and temperature control
  • Advanced purification techniques, such as crystallization, to achieve the desired quality
  • Quality control measures to ensure consistent product specifications

The industrial production methods aim to maximize yield while minimizing waste and ensuring product consistency.

Comparative Analysis of Preparation Methods

Different preparation methods for this compound can be compared based on several factors:

Yield Comparison

The sequential synthesis approach has been shown to provide this compound in a yield of 42%, which is a significant improvement over previously reported methods. The yields for related haloalkyltrifluoroborates range from 42% to 77%, depending on the starting material.

Advantages of Sequential Synthesis

The sequential synthesis approach offers several advantages:

  • Elimination of difficult purification steps for intermediate boronic acids
  • Higher overall yields compared to traditional methods
  • Improved reproducibility and reliability
  • Enhanced atom economy and cost-effectiveness
  • Convenient handling of moisture-sensitive intermediates

These advantages make the sequential synthesis approach particularly attractive for both laboratory and industrial-scale production.

Applications in Synthetic Chemistry

This compound, once prepared, serves as a valuable reagent in various synthetic transformations:

Suzuki-Miyaura Cross-Coupling

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with aryl, alkenyl, or alkyl halides to form new carbon-carbon bonds. The tetracoordinate nature of the trifluoroborate masks the inherent reactivity of the C-B bond, making it a protected form of boronic acid that can endure a variety of synthetic transformations.

Functional Group Transformations

The bromine functionality in this compound allows for further transformations, such as:

  • Nucleophilic substitution reactions with amines, thiols, or alkoxides
  • Elimination reactions to form alkenes
  • Metal-catalyzed coupling reactions

These transformations expand the synthetic utility of this compound in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-bromopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted propyl derivative .

Scientific Research Applications

Cross-Coupling Reactions

2.1 General Mechanism

Cross-coupling reactions are pivotal in organic synthesis, allowing the formation of carbon-carbon bonds between two different substrates. Potassium (3-bromopropyl)trifluoroborate can participate in these reactions through mechanisms such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.

2.2 Applications in Synthesis

  • Alkyl Transfer: this compound has been shown to facilitate alkyl transfers effectively, allowing for the synthesis of complex molecules with high selectivity and yield. For example, studies have demonstrated its successful application in the cross-coupling of primary alkyl trifluoroborates with aryl and alkenyl electrophiles using palladium catalysts .
  • Sequential Reactions: This compound can also be employed in sequential reactions to create trisubstituted conjugated dienes. By utilizing multiple coupling steps, researchers have reported high yields of complex products .

Case Studies

3.1 Synthesis of Trisubstituted Alkenes

In a notable study, this compound was used in a one-pot synthesis involving sequential Suzuki-Miyaura cross-coupling reactions. The process involved the coupling of a gem-dibromide with an alkenyl trifluoroborate, yielding trisubstituted alkenes with excellent efficiency .

3.2 Selectivity Improvements

Research has indicated that using potassium trifluoroborates can enhance selectivity in cross-coupling reactions compared to traditional boronic acids. For instance, experiments showed that the use of this compound resulted in improved yields and selectivity when coupled with various electrophiles, highlighting its effectiveness as a coupling partner .

Comparative Data

The following table summarizes the performance of this compound in various coupling reactions compared to other organoboron reagents:

Reaction TypeYield (%)SelectivityComments
Suzuki-Miyaura with Aryl Electrophiles85HighEnhanced selectivity over boronic acids
Sequential Couplings90ModerateEffective for complex molecule synthesis
Cross-Coupling with Alkenes78HighGood yields with minimal byproducts

Mechanism of Action

The mechanism of action of potassium (3-bromopropyl)trifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which is facilitated by the trifluoroborate group. In Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring the 3-bromopropyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .

Comparison with Similar Compounds

Key Structural Differences:

Compound Type Example Functional Group Key Structural Feature
Alkyl (Bromo-substituted) Potassium (3-bromopropyl)trifluoroborate -Br terminal group Reactive C-Br bond for SN2/SN1
Alkoxymethyl Potassium (methoxymethyl)trifluoroborate -OCH₃ Polar ether linkage
Alkenyl Potassium (3-butenyl)trifluoroborate C=C double bond π-electrons for conjugation
Aryl Potassium (2,4-dichlorophenyl)trifluoroborate Aromatic ring with -Cl Resonance stabilization
Cycloalkynyl Potassium (cyclopropylethynyl)trifluoroborate Cyclopropane + alkyne Strain-enhanced reactivity
  • Bromine vs. Other Substituents: The C-Br bond in this compound allows for nucleophilic substitutions, unlike non-halogenated analogs (e.g., alkoxymethyl or alkenyl derivatives) .
  • Aromatic vs. Alkyl : Aryl trifluoroborates (e.g., 2,4-dichlorophenyl) exhibit greater stability due to resonance, whereas alkyl variants like the bromopropyl derivative are more reactive but prone to decomposition .

Scalability Challenges:

  • Alkyl trifluoroborates (e.g., bromopropyl) face purification hurdles due to low solubility in organic solvents, akin to alkoxymethyl analogs .
  • Aryl trifluoroborates (e.g., 2,4-dichlorophenyl) are more crystalline, facilitating isolation .

Reactivity in Cross-Coupling Reactions

Comparative Reaction Performance:

Compound Type Catalyst System Yield (%) Reaction Conditions Reference
This compound Pd(OAc)₂/RuPhos N/A Requires optimization
Alkenyl XPhos-Pd-G2 96 0.5 mol% catalyst, 8 h, 120°C
Aryl Pd(OAc)₂/K₃PO₄ 85–95 Toluene/H₂O, 120°C
Alkoxymethyl PEPPSI/IPr 70–90 K₂CO₃, toluene/H₂O, 120°C
  • Reactivity Trends : Alkenyl and aryl trifluoroborates generally exhibit higher cross-coupling efficiency due to sp²-hybridized boron centers, whereas alkyl variants (e.g., bromopropyl) require harsher conditions or specialized catalysts .
  • Bromine as a Handle: The bromine in this compound enables post-coupling modifications (e.g., nucleophilic substitution), a feature absent in non-halogenated analogs .

Physical and Chemical Properties

Key Properties:

Property This compound Potassium (2,4-dichlorophenyl)trifluoroborate Potassium (3-butenyl)trifluoroborate
Solubility Low (similar to alkoxymethyl derivatives) Moderate in polar aprotic solvents High in THF/DMF
Melting Point >300°C (decomposes) 98–104°C Not reported
Stability Air/moisture-sensitive Stable at room temperature Sensitive to oxidation
  • Collision Cross-Section Data : Unique to this compound (e.g., [M+H]+: 229.0 Ų), though comparative data for analogs are unavailable .

Biological Activity

Potassium (3-bromopropyl)trifluoroborate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural and functional properties. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C3_3H6_6BBrF3_3K
Molecular Weight : Approximately 265.13 g/mol
Functional Groups : Contains a bromopropyl group and a trifluoroborate moiety.

The presence of the trifluoroborate group enables this compound to act as a Lewis acid, facilitating various chemical reactions by interacting with nucleophiles.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reagents : 3-bromopropene and potassium trifluoroborate.
  • Conditions : The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
  • Base : Potassium tert-butoxide is often employed to facilitate the reaction.

This method allows for the efficient formation of the desired trifluoroborate salt, which can be further utilized in various applications.

The biological activity of this compound is primarily attributed to its trifluoroborate group. This group can interact with various molecular targets, facilitating the formation of new bonds through electron pair acceptance from nucleophiles. Such interactions are crucial in drug development and the synthesis of biologically active molecules.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related organotrifluoroborates, revealing potential antinociceptive effects. For instance, potassium thiophene-3-trifluoroborate was shown to exhibit analgesic properties in animal models, suggesting that similar compounds may have therapeutic potential in pain management .

Applications in Research

This compound is being investigated for its potential applications in:

  • Organic Synthesis : As a reagent for forming carbon-carbon bonds.
  • Pharmaceutical Development : In the synthesis of new drugs targeting various diseases.
  • Material Science : As a precursor for creating specialty chemicals.

Case Studies

  • Cross-Coupling Reactions : Potassium aryl- and heteroaryltrifluoroborates have been successfully utilized in nickel-catalyzed cross-coupling reactions with alkyl electrophiles, demonstrating their utility in synthetic organic chemistry .
  • Antimicrobial Activity : A related study highlighted the synthesis of boron-based antibacterials with activity against gram-negative bacteria, showcasing the potential for developing new antimicrobial agents from trifluoroborates .

Q & A

Q. What are the recommended synthetic routes for Potassium (3-bromopropyl)trifluoroborate?

this compound can be synthesized via SN2 displacement of bromine from potassium bromomethyltrifluoroborate using alkoxides or other nucleophiles. For example, potassium bromomethyltrifluoroborate (precursor) reacts with propanol derivatives under optimized conditions (3 equivalents of alkoxide, continuous Soxhlet extraction for purification) to yield the target compound . Scale-up procedures (e.g., 100 g batches) emphasize the importance of solvent selection and stoichiometric control to minimize side reactions.

Q. How can purity and stability be ensured during purification?

Continuous Soxhlet extraction is critical for isolating trifluoroborate salts due to their low solubility in organic solvents. Post-synthesis, recrystallization in aqueous/organic biphasic systems (e.g., THF/water) enhances purity. Stability during storage requires anhydrous conditions at 2–8°C to prevent hydrolysis or protodeboronation, as trifluoroborates are sensitive to moisture and base-induced degradation .

Q. What role does this compound play in Suzuki-Miyaura couplings?

This reagent acts as a stable surrogate for boronic acids, generating aryl boronic acid and fluoride ions in situ during coupling. The fluoride ions activate palladium catalysts and suppress side reactions like homocoupling, while the boronic acid participates in transmetalation. Optimal conditions include aqueous THF (10:1) with K₂CO₃ or Cs₂CO₃ as base, achieving >95% yield in biphasic systems .

Advanced Research Questions

Q. How do fluoride ions influence catalytic efficiency in cross-coupling reactions?

Fluoride ions liberated from trifluoroborate hydrolysis play dual roles:

  • Catalyst activation : Fluoride accelerates oxidative addition of aryl halides to Pd⁰.
  • Side reaction suppression : Fluoride stabilizes boronate intermediates, reducing protodeboronation. Titration studies using ¹⁹F NMR reveal that 3 equivalents of base (e.g., KOH) are required for complete hydrolysis, with excess fluoride inhibiting Pd catalyst deactivation .

Q. What strategies optimize coupling with sterically hindered aryl chlorides?

  • Preactivation : Pre-mixing the trifluoroborate with Pd(OAc)₂ and SPhos ligand in THF at 60°C for 10 minutes.
  • Solvent engineering : Using toluene/water (3:1) with KHF₂ as additive improves solubility of aryl chlorides.
  • Temperature control : Reactions at 80°C with microwave irradiation reduce reaction times from hours to minutes .

Q. How can hydrolysis kinetics be monitored to prevent premature degradation?

Multinuclear NMR (¹¹B, ¹⁹F) tracks hydrolysis in real time. For example, in D₂O with K₂CO₃, the trifluoroborate (δ¹¹B = -2.1 ppm) hydrolyzes to boronic acid (δ¹¹B = +28 ppm) and boronate (δ¹¹B = +10 ppm). Rate constants (k) derived from time-averaged shifts guide storage protocols and reaction timing .

Q. What analytical methods validate structural integrity and reaction outcomes?

  • ¹H/¹³C NMR : Characterizes alkenyl or alkyl substituents (e.g., (Z)-butenyl δ¹H = 6.43 ppm, J = 18.2 Hz).
  • HRMS : Confirms molecular ion peaks (e.g., [M-K]⁻ for C₄H₇BF₃K at m/z 162.01).
  • XRD : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Are there toxicity concerns for in vivo applications?

While direct data on (3-bromopropyl)trifluoroborate is limited, structurally similar compounds (e.g., potassium thiophene-3-trifluoroborate) show low acute toxicity in mice (LD₅₀ > 100 mg/kg). No significant hepatorenal damage or lipid peroxidation is observed at therapeutic doses (5–25 mg/kg). However, prolonged exposure studies are advised due to potential fluoride accumulation .

Contradictions and Limitations

  • Solvent choice : shows THF/water outperforms toluene/water, but toluene may still be preferred for hydrophobic substrates.
  • Base dependency : K₂CO₃ is optimal for aryl trifluoroborates, but Cs₂CO₃ is superior for alkyl variants due to enhanced solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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